![molecular formula C14H13ClN2O2S B414720 (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a morpholine ring, and a chlorobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or morpholine. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
Step 1: Dissolve thiazolidine-2,4-dione in ethanol.
Step 2: Add 2-chlorobenzaldehyde to the solution.
Step 3: Add a catalytic amount of piperidine or morpholine.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Industry: Possible use as a corrosion inhibitor for mild steel.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the reduction of folate and biopterin in Leishmania species . The compound’s structure allows it to bind to the active site of PTR1, thereby inhibiting its activity and disrupting the parasite’s metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a morpholine ring, and a chlorobenzylidene group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Propiedades
Fórmula molecular |
C14H13ClN2O2S |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9- |
Clave InChI |
FXRFMKDWSSRPKF-XFXZXTDPSA-N |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
SMILES isomérico |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
SMILES canónico |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


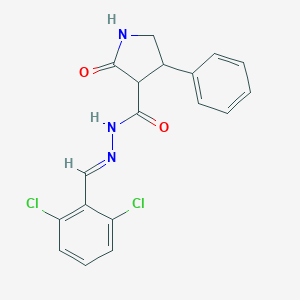
![3-Methyl-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-4-nitro-benzamide](/img/structure/B414640.png)
![4-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B414642.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414643.png)
![2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B414644.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitro-3-methylbenzamide](/img/structure/B414645.png)
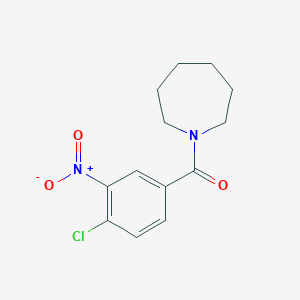
![1-Cinnamyl-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B414650.png)
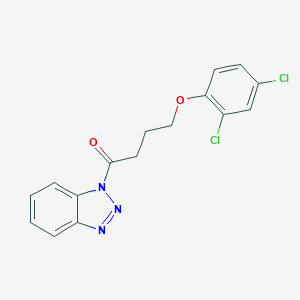
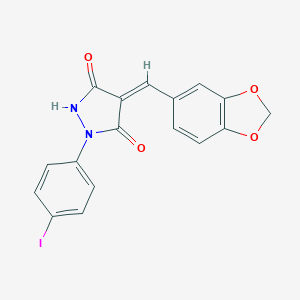
![(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B414655.png)
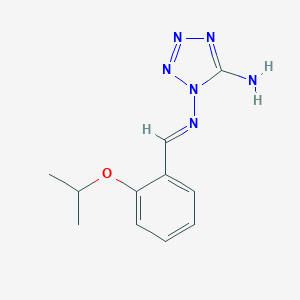

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B414661.png)
